ApxI toxin - 159035-78-6

ApxI toxin

Catalog Number: EVT-1519182
CAS Number: 159035-78-6
Molecular Formula: C7H3BrFNS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ApxI toxin is a virulence factor produced by Actinobacillus pleuropneumoniae, a bacterium responsible for pleuropneumonia in pigs. This exotoxin is known for its strong hemolytic activity and cytotoxic effects on porcine cells, particularly porcine alveolar macrophages. ApxI plays a crucial role in the pathogenesis of infections caused by A. pleuropneumoniae, contributing to the bacterium's ability to evade the host immune response and cause significant tissue damage.

Source and Classification

ApxI is classified as a member of the repeats-in-toxin family, which encompasses a range of toxins secreted by various pathogenic bacteria. Specifically, A. pleuropneumoniae produces four distinct Apx toxins: ApxI, ApxII, ApxIII, and ApxIV. Among these, ApxI is particularly noted for its cytotoxic properties and is produced by highly virulent strains, including serotypes 1, 5, 9, and 11 .

Synthesis Analysis

Methods

The synthesis of ApxI toxin involves several steps:

  1. Bacterial Culture: Strains of A. pleuropneumoniae are cultured under specific conditions to induce toxin production.
  2. Isolation: The toxin is isolated from the culture supernatant through centrifugation and filtration processes.
  3. Purification: Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are employed to purify the toxin from other proteins .

Technical Details

The preparation of crude ApxI toxin typically involves growing the bacterium in brain heart infusion broth supplemented with nutrients like nicotinamide adenine dinucleotide (NAD). Following incubation, the culture is centrifuged to separate the supernatant containing the exotoxin, which is then filtered and concentrated for further experiments .

Molecular Structure Analysis

Structure

The molecular structure of ApxI consists of several distinct domains that contribute to its function as a cytotoxin. The gene encoding ApxI can be divided into four parts: structural (A), activating (C), and secretory (BD) genes. This modular structure allows for specific interactions with host cell components .

Data

The precise molecular weight and amino acid sequence of ApxI have been characterized through various biochemical methods, although specific sequence data may vary among different serotypes .

Chemical Reactions Analysis

Reactions

ApxI toxin induces significant cellular reactions upon interaction with porcine alveolar macrophages:

  1. Cytotoxicity: It triggers cell death through apoptosis and necrosis pathways.
  2. Inflammatory Response: The toxin activates inflammatory pathways involving caspases and mitogen-activated protein kinases, leading to cellular damage and tissue inflammation .

Technical Details

Experimental setups often utilize lactate dehydrogenase release assays to quantify cell death induced by ApxI exposure. The activation of caspases has been demonstrated through Western blot analysis, confirming the involvement of apoptotic pathways in cell death .

Mechanism of Action

Process

The mechanism by which ApxI exerts its effects involves several key steps:

  1. Binding: The toxin binds to specific receptors on the surface of porcine alveolar macrophages.
  2. Internalization: Following binding, ApxI is internalized into the host cells.
  3. Signal Transduction: Inside the cells, it modulates signaling pathways that lead to apoptosis or necrosis, primarily through the activation of caspases and inhibition of survival pathways such as those mediated by focal adhesion kinase and Akt .

Data

Studies have shown that low concentrations of ApxI can induce apoptosis in macrophages via caspase-3 activation, while higher concentrations may lead to necrosis .

Physical and Chemical Properties Analysis

Physical Properties

ApxI is typically characterized as a soluble protein that exhibits hemolytic activity against porcine erythrocytes. Its stability can be affected by temperature and pH levels.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 70 kDa.
  • Isoelectric Point: Varies depending on the specific serotype.
  • Solubility: Soluble in physiological buffers but may precipitate under extreme conditions.

These properties influence its biological activity and interactions with host cells .

Applications

Scientific Uses

ApxI toxin has several applications in scientific research:

  • Vaccine Development: It serves as a target for developing subunit vaccines against A. pleuropneumoniae. Enzyme-linked immunosorbent assays have been developed to evaluate immune responses to this toxin in vaccinated animals .
  • Pathogenesis Studies: Researchers utilize ApxI to study mechanisms of bacterial virulence and host-pathogen interactions.
  • Diagnostic Tools: Antibodies against ApxI are used in diagnostic assays to detect infections caused by A. pleuropneumoniae in livestock .
Introduction to ApxI Toxin and Actinobacillus pleuropneumoniae

Taxonomic and Pathogenic Overview of Actinobacillus pleuropneumoniae

Actinobacillus pleuropneumoniae (App) is a Gram-negative bacterium belonging to the family Pasteurellaceae. It is the causative agent of porcine pleuropneumonia, a highly contagious and economically devastating respiratory disease affecting swine populations globally. The disease manifests in acute, subacute, or chronic forms, characterized by severe hemorrhagic, fibrinous, and necrotic lung lesions, respiratory distress, and high mortality rates in acute outbreaks. Chronically infected or recovered pigs often become asymptomatic carriers, facilitating transmission via respiratory droplets [8].

App strains are classified into two biovars based on their dependence on nicotinamide adenine dinucleotide (NAD; V factor) for growth: biovar 1 (NAD-dependent) and biovar 2 (NAD-independent). Further differentiation divides App into 18 serovars (1-18) based on antigenic variations in surface polysaccharides, primarily capsular polysaccharides. The global distribution of serovars varies significantly, with serovars 1, 5, 7, and 15 being predominant in many regions. Virulence varies considerably between serovars, largely dictated by their specific repertoire of Apx toxins. Serovars producing ApxI (1, 5, 9, 10, 11) are generally highly virulent, causing severe acute disease [1] [3] [8].

Table 1: Virulence-Associated Apx Toxin Production Profiles Across Key App Serovars

SerovarApxI ProductionApxII ProductionApxIII ProductionTypical Virulence Level
1+ (Strong)+-High (Acute)
2-++Moderate
3-+-Low
5+ (Strong)+-High (Acute)
9+ (Strong)+-High (Acute)
10+ (Strong)+-High (Acute)
11+ (Strong)+-High (Acute)

Role of RTX Toxins in Bacterial Virulence: ApxI as a Key Virulence Factor

RTX (Repeats-in-ToXin) toxins are exoproteins secreted by many Gram-negative pathogens, playing crucial roles in subverting host defenses. App produces four RTX toxins (ApxI, ApxII, ApxIII, ApxIV), with ApxI being the most potent cytolysin and a primary virulence factor. ApxI exhibits strong hemolytic activity against erythrocytes and potent cytotoxic activity against porcine alveolar macrophages, neutrophils, and endothelial cells. Its mechanism involves forming transmembrane pores in target cell membranes, leading to osmotic lysis, release of pro-inflammatory mediators, and ultimately, tissue destruction characteristic of pleuropneumonia lesions.

The importance of ApxI in pathogenesis is underscored by several findings:

  • Serovar Correlation: Highly virulent serovars invariably produce ApxI [1] [3].
  • Mutant Studies: Isogenic mutants lacking ApxI show significantly attenuated virulence in challenge models compared to wild-type strains or mutants lacking other toxins like ApxII [5].
  • Immunogenicity: Antibodies against ApxI, particularly targeting its N-terminal domain, confer protective immunity, making it a prime candidate for subunit vaccines [5] [6].Compared to other App RTX toxins, ApxI is significantly more hemolytic and cytotoxic than ApxII, and unlike ApxIII, it possesses strong hemolytic activity [8].

Structural and Functional Characteristics of ApxI Toxin

ApxI is a large (~110 kDa) pore-forming toxin belonging to the RTX family. Its structure-function relationship is defined by distinct domains:

  • N-terminal Domain (Pore-Forming Region): This hydrophobic region mediates binding to host cell membranes and subsequent pore formation. It contains the primary cytotoxic determinants and harbors key neutralizing epitopes, making it the primary target for protective antibodies [5] [6].
  • Central Region: This section provides structural stability and may be involved in interactions with the modifying enzyme ApxC.
  • C-terminal Domain (RTX Motifs): This domain contains characteristic glycine- and aspartate-rich nonapeptide repeats (GGXGXDXUX - where X is any amino acid and U is a large hydrophobic residue) that fold into parallel β-roll structures upon binding calcium ions (Ca²⁺). Calcium binding is absolutely essential for the toxin's structural stability and functional activity [4] [6].

Table 2: Key Structural and Functional Domains of the ApxI Toxin

DomainKey FeaturesFunctional RoleEssential Cofactor
N-Terminal DomainHydrophobic; Contains neutralizing epitopesMembrane binding and pore formation; Primary target for protective antibodiesNone
Central RegionProvides structural linkageStability; Potential interaction site for ApxC (activation)None
C-Terminal RTX RepeatsGly/Asp-rich nonapeptide repeats (GGXGXDXUX); Forms β-roll structureCalcium binding; Structural stabilization; Secretion signal recognitionCa²⁺

The functional activity of ApxI is strictly dependent on post-translational modification by the product of the apxIC gene. ApxC acts as an acyltransferase, adding fatty acyl chains (activation) to specific internal lysine residues within the ApxIA protein. This lipidation is crucial for the toxin's ability to lyse target cells effectively [1] [3] [5].

Genetic Organization of the apxI Operon and Regulatory Mechanisms

The genes encoding ApxI toxin production, activation, and secretion are located within a single operon, designated the apxI operon. This operon exhibits a conserved structure found in other RTX toxins:apxIC → apxIA → apxIB → apxID

  • apxIC: Encodes the acyltransferase enzyme responsible for post-translational activation (lipidation) of the ApxIA protoxin.
  • apxIA: Encodes the structural gene for the ApxI toxin proprotein.
  • apxIB: Encodes an ABC (ATP-binding cassette) transporter protein.
  • apxID: Encodes a membrane fusion protein (MFP).Together, ApxIB and ApxID form a Type I secretion system (T1SS) specific for exporting the activated ApxIA toxin across the bacterial inner and outer membranes to the extracellular environment [1] [3].

The presence and integrity of this operon vary significantly among App serovars:

  • Full Operon (Functional ApxI Production): Serovars 1, 5, 9, 10, and 11 possess an intact apxICABD operon and secrete functional ApxI toxin.
  • Truncated Operon (No ApxI Production): Serovars 2, 4, 6, 7, 8, and 12 possess a major deletion within the apxICA genes, retaining only apxIBD homologs. These strains cannot produce ApxI but may utilize the ApxIBD secretion apparatus for exporting other toxins like ApxII.
  • Absent Operon: Serovar 3 lacks the apxI operon entirely [1] [3].

Table 3: Regulatory Factors Influencing ApxI Toxin Production and Secretion

Regulatory FactorEffect on apxI Expression/ApxI ProductionProposed MechanismCitation
Growth Phase↑ Late Exponential/Stationary PhaseIncreased apxICA mRNA stability and/or transcription; Cell density-dependent signals [4] [10]
Calcium (Ca²⁺)↑ Expression (10-fold+)Enhanced transcription from the apxI promoter; Stabilization of secreted ApxI [4] [10]
OxyR Regulator↓ ApxI SecretionRepressor binding to the apxIBD promoter region [2] [9]
Iron (High)Indirect Effects (↓ Fur regulon?)Potential indirect repression via Fur or other regulators; Exact link unclear [10]
AnaerobiosisProduction MaintainedNot a primary inducer; Toxin can be produced under low oxygen conditions [10]

Regulation of the apxI operon is complex and responsive to environmental cues relevant to the host environment:

  • Growth Phase: Expression of apxICA (and apxICABD) is growth-phase dependent. Transcription and subsequent toxin production increase significantly during the late exponential and early stationary phases, correlating with high cell density [4] [10].
  • Calcium (Ca²⁺): Extracellular Ca²⁺ concentrations similar to those found in serum (≥ 1.0 mM) strongly induce transcription from the apxI promoter, boosting expression up to 10-fold. Ca²⁺ is also essential for stabilizing the secreted toxin's structure via binding to the C-terminal RTX motifs [4] [10].
  • OxyR Regulator: The global oxidative stress response regulator OxyR acts as a repressor of ApxI secretion. OxyR binds directly to the promoter region of the apxIBD genes. Inactivation of oxyR leads to derepression and significantly enhanced secretion of ApxI toxin, demonstrating a direct link between oxidative stress sensing and toxin export [2] [9].
  • Iron: High iron concentrations (100-500 µM) have been reported to repress ApxII production. While a direct effect on apxI is less clear, inactivation of the ferric uptake regulator (fur) gene reduces ApxI production, suggesting potential indirect links between iron homeostasis and Apx toxin regulation [10].

Understanding the genetic basis and regulation of ApxI production is critical for elucidating App pathogenesis and developing effective interventions, particularly subunit vaccines targeting this major toxin. The serovar-specific distribution of the apxI operon directly impacts strain virulence and influences vaccine design strategies aiming for broad cross-serovar protection [5] [6].

Properties

CAS Number

159035-78-6

Product Name

ApxI toxin

Molecular Formula

C7H3BrFNS

Synonyms

ApxI toxin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.